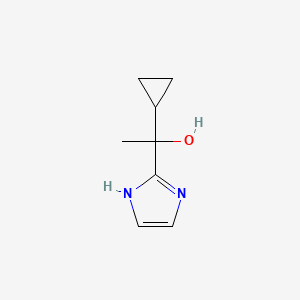
2-(Difluoromethyl)pyridine-3-carboxylic acid
説明
2-(Difluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1256809-21-8 . It has a molecular weight of 173.12 and its IUPAC name is 2-(difluoromethyl)nicotinic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Difluoromethyl)pyridine-3-carboxylic acid is 1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Difluoromethyl)pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 173.12 .科学的研究の応用
1. Pharmaceutical and Herbicide Intermediates
2-(Difluoromethyl)pyridine-3-carboxylic acid, related to picolinic acid, is used as an intermediate in the production of pharmaceuticals and herbicides. The enzymatic oxidation of 3-hydroxyanthranilic acid is one biosynthesis route for producing this acid. Reactive extraction techniques are important for recovering such acids from dilute solutions like fermentation broth, which is significant in enhancing the production efficiency for pharmaceutical and herbicide intermediates (Datta & Kumar, 2014).
2. Functionalization in Organic Synthesis
2-(Difluoromethyl)pyridine-3-carboxylic acid, similar to trifluoromethyl-substituted pyridines, is significant in organic synthesis for its ability to be selectively metalated and subsequently functionalized. This ability allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids, illustrating its versatility in organic synthesis (Schlosser & Marull, 2003).
3. Applications in Coordination Chemistry
Research has shown that compounds like pyridine-2,4,6-tricarboxylic acid, which are structurally related to 2-(Difluoromethyl)pyridine-3-carboxylic acid, react with metal salts like Zn(II) to form diverse products. These products have applications in coordination chemistry, particularly in forming coordination polymers with different structural properties, which can be useful in materials science (Ghosh, Savitha, & Bharadwaj, 2004).
4. Luminescent Properties in Metal-Organic Frameworks (MOFs)
Compounds structurally similar to 2-(Difluoromethyl)pyridine-3-carboxylic acid, like pyridine-2,6-dicarboxylic acid, are used in the synthesis of metal-organic frameworks (MOFs). These MOFs have intriguing luminescent properties, which are of interest for various applications like sensing, catalysis, and light-emitting devices (Yang et al., 2012).
5. Spectroscopic and Computational Studies
The structural and electronic properties of compounds like 4-(Trifluoromethyl)pyridine-2-carboxylic acid, related to 2-(Difluoromethyl)pyridine-3-carboxylic acid, have been the subject of extensive spectroscopic and computational studies. These studies contribute to a deeper understanding of the molecular properties, which can be beneficial for designing new materials and pharmaceuticals (Vural, 2016).
Safety And Hazards
特性
IUPAC Name |
2-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRJZXKVDQJAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257406 | |
| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)pyridine-3-carboxylic acid | |
CAS RN |
1256809-21-8 | |
| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)




![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)


![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)
